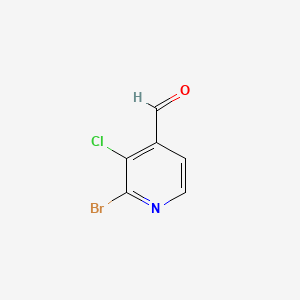

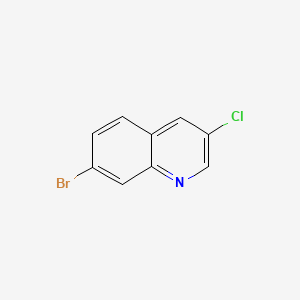

4-Bromo-3-chloro-7-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

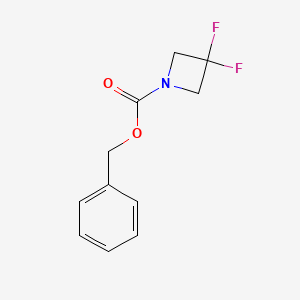

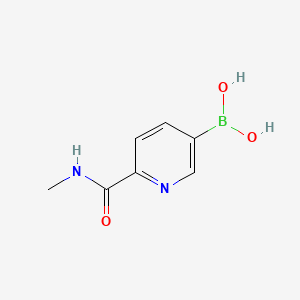

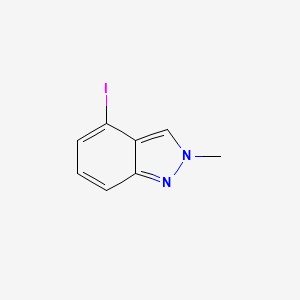

4-Bromo-3-chloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrC1=C(Cl)C=NC2=CC(F)=CC=C21 . This notation provides a way to represent the structure using ASCII strings. The InChI key for this compound is LTUIVJKSXMZDLK-UHFFFAOYSA-N , which is a unique identifier that can be used to search for more information about this compound. Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 260.49 . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or material safety data sheets .Wissenschaftliche Forschungsanwendungen

4-Bromo-3-chloro-7-fluoroquinoline has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in drug synthesis, and as a building block for the synthesis of other compounds. Additionally, this compound has been used in the study of the structure and function of proteins, as a probe for the study of enzyme-substrate interactions, and as a tool for the study of drug-receptor interactions.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-chloro-7-fluoroquinoline is not well understood. However, it is believed to interact with enzymes and receptors in a variety of ways. For example, it is believed to bind to the active sites of enzymes and inhibit their activity, or to bind to the active sites of receptors and activate them. Additionally, this compound has been shown to interact with DNA and RNA, suggesting that it may also play a role in gene regulation.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a variety of effects on both enzymes and receptors. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to activate certain receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

4-Bromo-3-chloro-7-fluoroquinoline has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, one limitation is that it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 4-Bromo-3-chloro-7-fluoroquinoline. One potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its synthesis methods and its use as a reagent in organic synthesis could be beneficial. Finally, research into its potential applications in drug synthesis and gene regulation could provide valuable insight into its potential uses.

Synthesemethoden

4-Bromo-3-chloro-7-fluoroquinoline can be synthesized by a number of methods. One method involves the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide or ethylmagnesium bromide. This reaction produces an intermediate compound, which can then be further reacted with an acid to form the desired product. Another method for synthesizing this compound involves the reaction of this compound with an alkyl halide, such as bromoethane or chloroethane. This reaction produces an intermediate compound, which can then be further reacted with an acid to form the desired product.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 4-Bromo-3-chloro-7-fluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The compound has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-7-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-9-6-2-1-5(12)3-8(6)13-4-7(9)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUIVJKSXMZDLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672653 |

Source

|

| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208814-10-1 |

Source

|

| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)